molecular formula C19H12N4O B12211667 3-Methoxyquinoxalino[2,3-a]phenazine CAS No. 189217-79-6

3-Methoxyquinoxalino[2,3-a]phenazine

Cat. No.: B12211667
CAS No.: 189217-79-6
M. Wt: 312.3 g/mol
InChI Key: RYLCXZXGIITBFK-UHFFFAOYSA-N
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Description

Quinoxalino[2,3-a]phenazine, 3-methoxy- is a nitrogen-containing heterocyclic compound that features both benzene and pyrazine rings. This compound is part of the quinoxaline family, which is known for its presence in various natural products and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxalino[2,3-a]phenazine, 3-methoxy- typically involves the condensation of 1,2-diaminobenzenes with dicarbonyl compounds. One common method is the oxidative annulation of 1,2-diamines with hydroxy ketones or phenacyl bromides . Another approach involves the epoxide opening with 1,2-diamine . These methods often require specific catalysts and reaction conditions to achieve high yields and purity.

Industrial Production Methods: Industrial production of quinoxalino[2,3-a]phenazine, 3-methoxy- may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of transfer hydrogenation strategies, where alcohols act as hydrogen donors and coupling components, is an attractive method for industrial applications due to its efficiency and minimal byproduct formation .

Chemical Reactions Analysis

Types of Reactions: Quinoxalino[2,3-a]phenazine, 3-methoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation and nitration reactions often involve reagents like bromine and nitric acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce quinoxaline-2,3-diamines .

Scientific Research Applications

Quinoxalino[2,3-a]phenazine, 3-methoxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of quinoxalino[2,3-a]phenazine, 3-methoxy- involves its interaction with specific molecular targets and pathways. For instance, in cancer phototherapy, the compound absorbs NIR light and converts it into heat, leading to the destruction of cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: Quinoxalino[2,3-a]phenazine, 3-methoxy- stands out due to its unique combination of photothermal properties and biological activity. Its ability to absorb NIR light and convert it into heat makes it particularly valuable for applications in cancer phototherapy .

Properties

CAS No.

189217-79-6

Molecular Formula

C19H12N4O

Molecular Weight

312.3 g/mol

IUPAC Name

3-methoxyquinoxalino[2,3-a]phenazine

InChI

InChI=1S/C19H12N4O/c1-24-11-6-7-14-17(10-11)21-16-9-8-15-18(19(16)23-14)22-13-5-3-2-4-12(13)20-15/h2-10H,1H3

InChI Key

RYLCXZXGIITBFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C3C(=N2)C=CC4=NC5=CC=CC=C5N=C43

Origin of Product

United States

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